molecular formula C66H109NO14 B1674583 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione CAS No. 134965-82-5

11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione

Cat. No.: B1674583
CAS No.: 134965-82-5
M. Wt: 1140.6 g/mol
InChI Key: RBPHPIMLPIJVSD-UNPGJPFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[3931]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione involves complex organic reactionsThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione is carried out through fermentation processes using specific strains of bacteria that produce the compound naturally. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Scientific Research Applications

11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione has a wide range of applications in scientific research:

Mechanism of Action

11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation .

Comparison with Similar Compounds

Uniqueness: 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione is unique due to its specific structure, which combines the macrolide ring with pentaene chains. This combination provides it with distinct antibacterial properties and makes it a valuable compound for research into antibiotic resistance and the development of new antibacterial agents .

Properties

CAS No.

134965-82-5

Molecular Formula

C66H109NO14

Molecular Weight

1140.6 g/mol

IUPAC Name

11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione

InChI

InChI=1S/C66H109NO14/c1-6-7-24-48(2)36-41-63(76)52-26-19-34-62(75)51(5)65(78)49(3)25-17-15-13-11-9-8-10-12-14-16-18-35-64(77)80-60(32-21-29-53(68)27-20-28-54(69)31-23-42-67)45-58(73)44-57(72)43-56(71)30-22-33-61-46-59(74)47-66(79,81-61)50(4)37-39-55(70)40-38-52/h6,8-15,17,19,21,25,32,34,37,39,48-61,63,65,68-74,76,78-79H,1,7,16,18,20,22-24,26-31,33,35-36,38,40-47,67H2,2-5H3/b10-8?,11-9?,14-12?,15-13?,25-17?,32-21+,34-19?,39-37?

InChI Key

RBPHPIMLPIJVSD-UNPGJPFFSA-N

Isomeric SMILES

CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)/C=C/CC(CCCC(CCCN)O)O

SMILES

CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)C=CCC(CCCC(CCCN)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)C=CCC(CCCC(CCCN)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lavendofuseomycin; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.